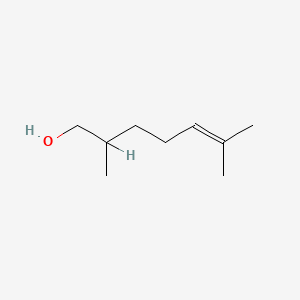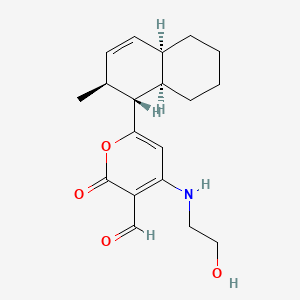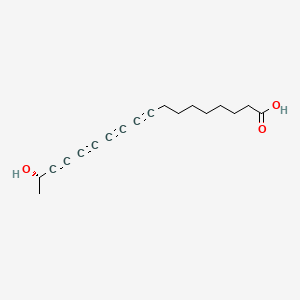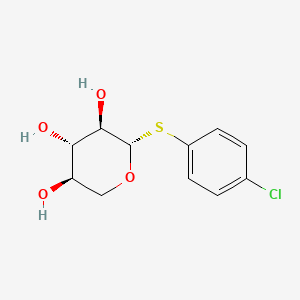
ツヨプセン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ツヨプセンは、分子式C₁₅H₂₄で表されるセスキテルペンに分類される天然の化学化合物です。 ツヨプセンは、さまざまな針葉樹、特にビャクシン(Juniperus cedrus)やアスナロ(Thujopsis dolabrata)のエッセンシャルオイル中に見られ、心材の重量の約2.2%を占めています 。ツヨプセンは、独特の三環式構造で知られており、この構造がその独特の化学的性質に貢献しています。
2. 製法
合成経路と反応条件: ツヨプセンは、一連の酵素反応によってファルネシルピロリン酸から合成することができます。 生合成には、ファルネシルピロリン酸の環化によるツヨプセンの三環式構造の形成が含まれます .
工業的生産方法: ツヨプセンの工業的生産は、一般的にアスナロなどの針葉樹の木材からエッセンシャルオイルを抽出することによって行われます。 エッセンシャルオイルは、その後、蒸留と精製工程によってツヨプセンが分離されます .
科学的研究の応用
ツヨプセンは、化学、生物学、工業の分野において、いくつかの科学研究の応用があります。
作用機序
ツヨプセンの作用機序には、さまざまな分子標的や経路との相互作用が関係しています。 たとえば、その抗真菌活性は、真菌細胞膜を破壊し、真菌の成長を阻害する能力によるものです 。 さらに、ツヨプセンの自動酸化生成物であるマイウロンなどは、ツヨプセン自体よりも強い生物活性を持っています .
6. 類似の化合物との比較
ツヨプセンは、その三環式構造と特異的な生物活性によって、セスキテルペンの中でユニークな存在です。 類似の化合物には以下のようなものがあります。
カリオフィレン: 二環式構造を持つ別のセスキテルペンであり、抗炎症作用と鎮痛作用で知られています.
フムレン: 単環式構造を持つセスキテルペンであり、ホップに多く含まれ、抗炎症作用と抗がん作用で知られています.
ロンギフォレン: ツヨプセンと同様に三環式構造を持つセスキテルペンですが、生物活性は異なります.
ツヨプセンのユニークな構造と多様な生物活性は、さまざまな科学的および工業的な応用において貴重な化合物となっています。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Thujopsene plays a significant role in biochemical reactions, particularly in the biosynthesis of sesquiterpenes. It is synthesized by the enzyme thujopsene synthase, which catalyzes the conversion of farnesyl diphosphate to thujopsene . This enzyme-mediated reaction is crucial for the production of thujopsene and other related sesquiterpenes. Thujopsene interacts with various biomolecules, including enzymes and proteins, during its biosynthesis and subsequent metabolic processes. These interactions are essential for the proper functioning and regulation of biochemical pathways involving thujopsene.
Metabolic Pathways
Thujopsene is involved in various metabolic pathways, including its biosynthesis and subsequent metabolism. The biosynthesis of thujopsene is catalyzed by thujopsene synthase, which converts farnesyl diphosphate to thujopsene . Thujopsene can also undergo further metabolic transformations, including oxidation and conjugation reactions, mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the proper utilization and regulation of thujopsene in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: Thujopsene can be synthesized from farnesyl pyrophosphate through a series of enzymatic reactions. The biosynthesis involves the cyclization of farnesyl pyrophosphate to form the tricyclic structure of thujopsene .
Industrial Production Methods: Industrial production of thujopsene typically involves the extraction of essential oils from coniferous woods such as Thujopsis dolabrata. The essential oil is then subjected to distillation and purification processes to isolate thujopsene .
化学反応の分析
反応の種類: ツヨプセンは、酸化反応、還元反応、転位反応などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ツヨプセンは、ベンゼン中で室温でm-クロロ過安息香酸を使用して酸化することができ、マイウロンやツヨプサン-9α-オンなどの化合物が生成されます.
酸触媒転位: ツヨプセンは、HSO₃F-SO₂FClやTiO₂/SO₄²⁻などの超酸の存在下で転位反応を起こすことができ、新しい三環式炭化水素が生成されます.
主な生成物: これらの反応から生成される主な生成物には、マイウロン、ツヨプサン-9α-オン、およびさまざまな過酸化物とポリマーが含まれます .
類似化合物との比較
Thujopsene is unique among sesquiterpenes due to its tricyclic structure and specific biological activities. Similar compounds include:
Caryophyllene: Another sesquiterpene with a bicyclic structure, known for its anti-inflammatory and analgesic properties.
Longifolene: A sesquiterpene with a tricyclic structure, similar to thujopsene, but with different biological activities.
Thujopsene’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Thujopsene involves a series of reactions starting from a terpene precursor.", "Starting Materials": [ "Geranyl pyrophosphate", "Cyclodextrin", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Magnesium sulfate", "Sodium chloride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Geranyl pyrophosphate is reacted with cyclodextrin in the presence of sodium borohydride to form a complex.", "2. The complex is then treated with acetic acid and sulfuric acid to form a mixture of terpenes.", "3. Thujopsene is isolated from the mixture by distillation and purification using magnesium sulfate and sodium chloride.", "4. The purified thujopsene is dissolved in methanol and treated with hydrochloric acid to form a hydrochloride salt.", "5. The hydrochloride salt is then neutralized with sodium hydroxide and the resulting solution is evaporated to obtain pure thujopsene." ] } | |
| 470-40-6 | |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1 |
InChIキー |
WXQGPFZDVCRBME-BPLDGKMQSA-N |
異性体SMILES |
CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C |
SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
正規SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
| 470-40-6 | |
ピクトグラム |
Health Hazard |
同義語 |
thujopsene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (−)-Thujopsene is a tricyclic sesquiterpene primarily known for its presence in the essential oil of various conifer species, especially those belonging to the Cupressaceae family. This includes trees like Hiba (Thujopsis dolabrata), Chinese cedarwood (Cupressus funebris), and Hinoki cypress (Chamaecyparis obtusa). [, , , , ]
A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is widely employed for quantifying Thujopsene in essential oils. This method involves separating the various components of the oil based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. [, , , , ]
A: Yes, commercially available products claiming to contain Hiba oil or hinokitiol often contain a mixture of woods from various Cupressaceae species. This makes it difficult to use Thujopsene as a sole indicator of authenticity, as its concentration can vary greatly depending on the wood source. []
A: Yes, Thujopsene has demonstrated various biological activities in research studies. For instance, it exhibits potent inhibitory effects on certain cytochrome P450 (CYP) enzymes, specifically CYP2B6, which is involved in drug metabolism. This finding suggests the potential for drug interactions when Thujopsene-containing products are used concurrently with medications metabolized by CYP2B6. []
A: In addition to CYP inhibition, Thujopsene has shown mast cell-stabilizing effects by downregulating interleukin-4 (IL-4) secretion in antigen-induced RBL-2H3 cells. This suggests potential applications in managing IgE-mediated allergic disorders. [] Moreover, Thujopsene exhibits toxicity against house dust mites (Dermatophagoides farinae) and copra mites (Tyrophagus putrescentiae), indicating its potential use in controlling these common household allergens. []
A: Thujopsene can undergo a variety of chemical reactions, which have been explored for synthesizing derivatives and understanding its reactivity. For example, it undergoes stereospecific ring contraction upon oxidation with Thallium Triacetate in acetic acid, yielding a ketone as the major product. [] This highlights the susceptibility of the cyclopropane ring to specific reaction conditions.
A: Yes, researchers have investigated various reactions to generate Thujopsene derivatives. For instance, Vilsmeier formylation allows for the introduction of a formyl group at the 3-position of Thujopsene. This modified compound can be further utilized to synthesize other 3-substituted derivatives with potential applications. [] Additionally, esterification reactions using bismuth(III) sulfate as a catalyst have been studied to produce Thujopsene esters, albeit with skeletal rearrangement as a side reaction. []
A: Recent research has focused on utilizing Thujopsene as a starting material for producing high-density biofuels. Specifically, the hydrogenation of Thujopsene leads to a fuel blend with a higher volumetric net heat of combustion (NHOC) compared to conventional jet fuel. [] This underscores the potential of transforming this naturally occurring sesquiterpene into a valuable renewable energy source.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)

![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)





![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)


